molecular formula C24H38N8O9 B12618785 N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine CAS No. 911427-97-9

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine

Cat. No.: B12618785
CAS No.: 911427-97-9
M. Wt: 582.6 g/mol
InChI Key: PWTFPZUZXSGARC-UELOOKOOSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-threonine, L-serine, glycine, and L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process can enhance efficiency and yield. Additionally, industrial methods may involve more rigorous purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds to yield free thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

911427-97-9

Molecular Formula

C24H38N8O9

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H38N8O9/c1-12(34)19(32-20(37)15(25)3-2-8-28-24(26)27)22(39)31-17(11-33)21(38)29-10-18(36)30-16(23(40)41)9-13-4-6-14(35)7-5-13/h4-7,12,15-17,19,33-35H,2-3,8-11,25H2,1H3,(H,29,38)(H,30,36)(H,31,39)(H,32,37)(H,40,41)(H4,26,27,28)/t12-,15+,16+,17+,19+/m1/s1

InChI Key

PWTFPZUZXSGARC-UELOOKOOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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